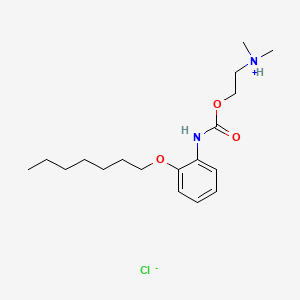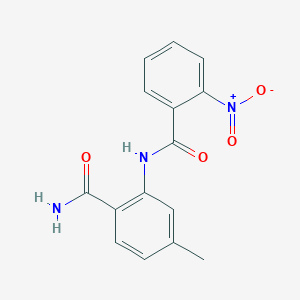![molecular formula C45H74O12S3Ti B13771451 Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- CAS No. 68443-82-3](/img/structure/B13771451.png)
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- is a complex organotitanium compound. It is known for its unique structure, which includes dodecylbenzenesulfonate, 2-propanolate, and 2-sulfoethyl 2-methyl-2-propenoate ligands. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- typically involves the reaction of titanium tetrachloride with dodecylbenzenesulfonic acid, 2-propanol, and 2-sulfoethyl methacrylate. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted organotitanium compounds, and various organic by-products depending on the specific reaction conditions .
Scientific Research Applications
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical reactions. Its unique structure allows it to interact with different functional groups, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- Titanium, tris(dodecylbenzenesulfonato-kappaO)(2-propanolato)
- Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)(2-methyl-2-propenoato)
- Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)(2-sulfoethyl methacrylato)
Uniqueness
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]- is unique due to its combination of ligands, which impart specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required .
Properties
CAS No. |
68443-82-3 |
|---|---|
Molecular Formula |
C45H74O12S3Ti |
Molecular Weight |
951.1 g/mol |
IUPAC Name |
3-dodecylbenzenesulfonate;2-(2-methylprop-2-enoyloxy)ethanesulfonate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C18H30O3S.C6H10O5S.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-5(2)6(7)11-3-4-12(8,9)10;1-3(2)4;/h2*12,14-16H,2-11,13H2,1H3,(H,19,20,21);1,3-4H2,2H3,(H,8,9,10);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
QAKDNSADDGVXPP-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CC(C)[O-].CC(=C)C(=O)OCCS(=O)(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


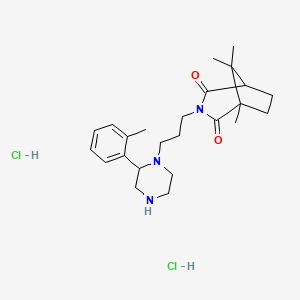

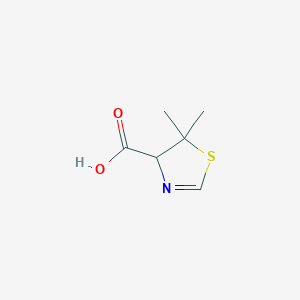

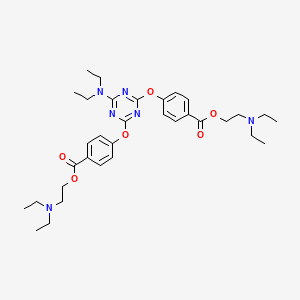

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
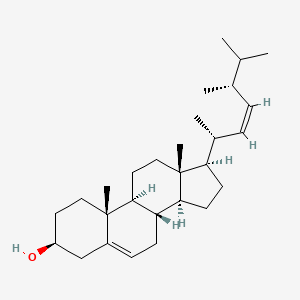
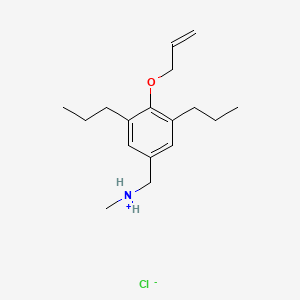
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

